molecular formula C28H32FN5O3S B610685 Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]- CAS No. 1462949-64-9

Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Cat. No. B610685
CAS RN: 1462949-64-9
M. Wt: 537.65
InChI Key: SWRGFJBGNAEJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR348830 is novel potent and selective inhibitor of anaplastic lymphoma kinase (ALK).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Research has shown that certain thienopyrimidine derivatives exhibit significant antimicrobial and anti-inflammatory activities. This has been demonstrated through the synthesis of new thieno[2,3-d]pyrimidine derivatives, which revealed their potential as effective antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antihypertensive Agents

Thienopyrimidine derivatives have been investigated for their antihypertensive effects. Studies involving thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones showed potent antihypertensive activity in spontaneously hypertensive rats, indicating their potential in managing hypertension (Russell et al., 1988).

Antitumor Activity

Several studies have demonstrated the antitumor potential of thienopyrimidine derivatives. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated, showing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

5-HT1A Receptor Ligands

Thienopyrimidine derivatives have been identified as high-affinity, selective 5-HT1A receptor ligands. This discovery is significant for the development of treatments targeting neurological and psychiatric disorders (Modica et al., 1997).

Solid-State Fluorescence Properties

Novel thienopyrimidine derivatives have been synthesized and analyzed for their solid-state fluorescence properties. This research contributes to the development of new fluorescent materials for various applications (Yokota et al., 2012).

Cytostatic and Antiviral Profiling

Research has also explored the cytostatic and antiviral profiling of thieno-fused 7-deazapurine ribonucleosides, which are derivatives of thienopyrimidines. These compounds exhibited significant in vitro cytostatic activities against cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017).

Synthesis and Antibacterial Activity

Thienopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. This research is critical for the development of new antimicrobial agents (More et al., 2013).

properties

IUPAC Name

[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGFJBGNAEJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Synthesis routes and methods

Procedure details

A solution of 517 mg of the {[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol mixture in 24 ml of THF and 10 ml of 1M sodium hydroxide is stirred at ambient temperature for 4 h. The mixture is extracted three times with 10 ml of ethyl acetate. The organic phases are washed with 10 ml of water and the organic phases are concentrated under vacuum. The crude product is purified on 80 g of silica, elution being carried out with 5-8% of methanol in dichloromethane, so as to obtain a yellow foam. After trituration with ether, the resulting solid is filtered off and dried under vacuum, so as to obtain 247 mg of [7-(5-fluoro-2-methoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}thieno[3,2-d]pyrimidin-6-yl]methanol in the form of a yellow solid.
Name
{[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 2
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 4
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 5
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 6
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.